molecular formula C8H15NO B12930192 N-Methyl-5-oxaspiro[3.4]octan-7-amine

N-Methyl-5-oxaspiro[3.4]octan-7-amine

Cat. No.: B12930192
M. Wt: 141.21 g/mol
InChI Key: KQRFUEXNLHTBLA-UHFFFAOYSA-N
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Description

N-Methyl-5-oxaspiro[3.4]octan-7-amine is a chemical compound with the molecular formula C8H15NO. It is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and azetidine ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-oxaspiro[3.4]octan-7-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-oxaspiro[3.4]octan-7-amine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-oxaspiro[3.4]octan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-5-oxaspiro[3.4]octan-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-5-oxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of the N-methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-methyl-5-oxaspiro[3.4]octan-7-amine

InChI

InChI=1S/C8H15NO/c1-9-7-5-8(10-6-7)3-2-4-8/h7,9H,2-6H2,1H3

InChI Key

KQRFUEXNLHTBLA-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2(CCC2)OC1

Origin of Product

United States

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